Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H13NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride typically involves the reaction of 3-methoxyazetidine with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 3-methoxyazetidine-3-carboxylic acid and methanol.
Substitution: Various substituted azetidine derivatives.
Oxidation: Oxidized azetidine derivatives with additional functional groups.
Scientific Research Applications
Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azetidin-3-yl)acetate hydrochloride
- Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
Uniqueness
Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is unique due to the presence of the methoxy group on the azetidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-(3-methoxyazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)3-7(11-2)4-8-5-7;/h8H,3-5H2,1-2H3;1H |
InChI Key |
JOFXTHZQMKDCHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CNC1)OC.Cl |
Origin of Product |
United States |
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